N-9-Fluorenylmethoxycarbonyl-Se-4-methoxybenzylselenocysteine
CAS No.: 150308-80-8
Cat. No.: VC21159343
Molecular Formula: C26H25NO5Se
Molecular Weight: 510.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 150308-80-8 |
|---|---|
| Molecular Formula | C26H25NO5Se |
| Molecular Weight | 510.4 g/mol |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylselanyl]propanoic acid |
| Standard InChI | InChI=1S/C26H25NO5Se/c1-31-18-12-10-17(11-13-18)15-33-16-24(25(28)29)27-26(30)32-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 |
| Standard InChI Key | XCPAYIZRJRMXBI-DEOSSOPVSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)C[Se]C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| SMILES | COC1=CC=C(C=C1)C[Se]CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| Canonical SMILES | COC1=CC=C(C=C1)C[Se]CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Properties and Structure
N-9-Fluorenylmethoxycarbonyl-Se-4-methoxybenzylselenocysteine, commonly referred to in the literature as Fmoc-Sec(Mob)-OH or Fmoc-Sec(pMeOBzl)-OH, is characterized by specific chemical properties that make it suitable for peptide synthesis applications. The compound features the Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the α-amino function and a p-methoxybenzyl group protecting the selenium atom of selenocysteine.
Physical and Chemical Characteristics
The key characteristics of this compound are summarized in Table 1:
| Property | Specification |
|---|---|
| CAS Number | 150308-80-8 |
| Molecular Formula | C26H25NO5Se |
| Molecular Weight | 510.44 g/mol |
| Physical Appearance | White or off-white powder |
| Standard Purity | ≥98% (HPLC) |
| IUPAC Name | (R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylselanyl]propanoic acid |
The compound is structurally characterized by the presence of selenium in its molecular framework, which imparts unique biochemical properties that distinguish it from sulfur-containing analogs . The Fmoc protecting group serves to protect the amino group during the coupling process in peptide synthesis, while the p-methoxybenzyl group enhances solubility and provides necessary protection for the reactive selenium moiety .
Synthesis Methods
The synthesis of N-9-Fluorenylmethoxycarbonyl-Se-4-methoxybenzylselenocysteine involves multiple steps, beginning with elemental selenium and proceeding through several intermediates to achieve the final protected selenocysteine derivative.
Standard Synthetic Route
The traditional synthesis pathway as described in literature follows these key steps:
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Preparation of sodium diselenide from elemental selenium by reduction with sodium borohydride (NaBH4)
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Addition of β-chloroalanine to the reaction mixture to produce selenocystine as yellow crystals
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Reduction of selenocystine in situ with sodium borohydride
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Treatment with p-methoxybenzyl chloride to produce the pMob protected derivative
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Protection of the α-nitrogen atom with an Fmoc group by treating Se-p-methoxybenzyl selenocysteine with Fmoc-OSu
Alternative Synthesis Approaches
Van der Donk and colleagues have developed a simplified synthesis of Fmoc-Sec derivatives that offers advantages in terms of scalability and ease of preparation:
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Conversion of the allyl ester of Fmoc-serine to the O-tosyl derivative
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Displacement of the O-tosyl group using selenium nucleophiles generated by in situ reduction of diselenides
This alternative approach circumvents the more cumbersome route of starting with elemental selenium, providing a more direct and scalable synthetic pathway to the target compound.
Applications in Peptide Synthesis
N-9-Fluorenylmethoxycarbonyl-Se-4-methoxybenzylselenocysteine serves as a crucial building block for incorporating selenocysteine residues into peptides and proteins using solid-phase peptide synthesis (SPPS) techniques.
Role in Selenoprotein Synthesis
Challenges in Usage and Practical Solutions
Despite its utility, the use of N-9-Fluorenylmethoxycarbonyl-Se-4-methoxybenzylselenocysteine in peptide synthesis presents several challenges that require careful consideration and specialized protocols.
Racemization and Side Product Formation
One significant challenge is the propensity of this selenocysteine derivative to undergo racemization during the coupling step . Additionally, in subsequent elongation steps using tertiary bases such as diisopropylethylamine, the protected amino acid can form dehydroalanine through a Cα hydrogen atom abstraction mechanism . The dehydroalanine residue can subsequently react with piperidine to form β-piperidine adducts, further complicating the synthesis.
Optimized Synthesis Conditions
To address these challenges, Besse and Moroder developed optimized procedures that include:
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Using pentafluorophenyl esters of both selenocysteine and cysteine derivatives
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Eliminating the use of tertiary bases during the elongation step
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Minimizing the time that the resin is exposed to piperidine in the deprotection step
These modifications significantly reduce side reactions and improve the quality of the final selenocysteine-containing peptides.
Cleavage and Deprotection Considerations
The cleavage and side-chain deprotection of selenocysteine-containing peptides requires specific conditions:
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Treatment with TFA-m-cresol-thioanisole-EDT-water (80:5:5:5:5) or
It's important to note that the Se-pMeOBzl bond is stable to TFA, resulting in the formation of the corresponding Sec(pMeOBzl) peptide rather than free selenocysteine after standard cleavage conditions .
Research Findings and Biological Significance
Research utilizing N-9-Fluorenylmethoxycarbonyl-Se-4-methoxybenzylselenocysteine has yielded important insights into selenoprotein structure, function, and potential applications.
Selenoprotein Engineering
Studies have demonstrated the successful incorporation of selenocysteine into various protein structures using this building block. For example, researchers have created RNase A variants where both Cys110 and Cys95 were replaced with selenocysteine, including a double mutant C110U-C95U . These substitutions affect disulfide bonds that are crucial for enzymatic activity, allowing investigation of how selenium-sulfur cross-links influence protein folding and function.
Applications in Native Chemical Ligation
Selenocysteine derivatives have proven valuable in native chemical ligation (NCL) techniques for synthesizing large proteins and peptides. In 2001, three research groups demonstrated the utility of selenocysteine in NCL-like reactions via nucleophilic attack on peptide thioesters followed by Se-to-N acyl shift to afford large selenopeptides and selenoproteins . This approach has expanded the toolkit for protein chemical synthesis and semisynthesis.
Chemoselective Deselenization
Another significant finding involves chemoselective deselenization chemistry that proceeds smoothly to completion in the presence of free cysteine residues when using excess amounts of TCEP and dithiothreitol . This chemoselectivity has been attributed to the weaker C–Se bond favoring homolytic cleavage, creating new possibilities for selective chemical transformations in complex peptides.
| Parameter | Specification |
|---|---|
| Typical Purity | ≥98.0% (HPLC) |
| Enantiomeric Purity | ≥99.5% (a/a) |
| Form | Powder |
| Recommended Use | For peptide synthesis |
| Typical Package Sizes | 100 mg, 250 mg, 1 g |
| Price Range (2025) | €135-668 for 100 mg-1 g |
| Production Capacity | Reported up to 500 kg/month by some manufacturers |
Shipping Information
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